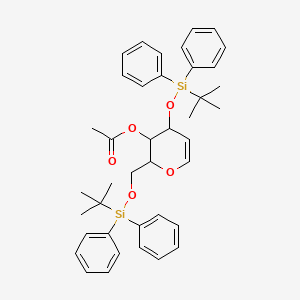
FMoc-Asp(EDANS)-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FMoc-Asp(EDANS)-OtBu is a compound used primarily in the field of peptide synthesis. It is a derivative of aspartic acid, modified with a 9-fluorenylmethoxycarbonyl (FMoc) protecting group, an EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) fluorescent dye, and a tert-butyl ester (OtBu) protecting group. This compound is particularly valuable in fluorescence resonance energy transfer (FRET) studies, where it serves as a donor dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-Asp(EDANS)-OtBu typically involves multiple steps:
Protection of Aspartic Acid: Aspartic acid is first protected at the α-amino group with the FMoc group. This is achieved by reacting aspartic acid with FMoc-Cl in the presence of a base such as sodium carbonate.
Introduction of EDANS: The EDANS dye is then introduced to the side chain carboxyl group of the aspartic acid derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond.
Protection of the Carboxyl Group: Finally, the carboxyl group of the aspartic acid is protected with a tert-butyl ester group. This is typically done using tert-butyl alcohol and a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, and recrystallization to ensure high purity suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
FMoc-Asp(EDANS)-OtBu undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the FMoc and OtBu protecting groups under specific conditions. FMoc is typically removed using a base like piperidine, while OtBu is removed under acidic conditions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and NHS.
Fluorescence Reactions: The EDANS dye can participate in FRET reactions, where it acts as a donor dye, transferring energy to an acceptor dye like DABCYL.
Common Reagents and Conditions
Deprotection: Piperidine for FMoc removal, trifluoroacetic acid (TFA) for OtBu removal.
Coupling: DCC, NHS, and bases like diisopropylethylamine (DIPEA).
Fluorescence: Paired with acceptor dyes in FRET studies.
Major Products
Deprotected Aspartic Acid Derivatives: After removal of protecting groups.
Peptide Conjugates: When coupled with other peptides or amino acids.
Fluorescent Complexes: In FRET studies with acceptor dyes.
Aplicaciones Científicas De Investigación
FMoc-Asp(EDANS)-OtBu is widely used in various scientific research fields:
Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biology: Employed in studying protein-protein interactions, enzyme kinetics, and cellular processes using FRET.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of fluorescent probes and sensors for various analytical applications.
Mecanismo De Acción
The primary mechanism by which FMoc-Asp(EDANS)-OtBu exerts its effects is through fluorescence resonance energy transfer (FRET). In FRET, the EDANS dye acts as a donor, transferring energy to an acceptor dye when in close proximity. This process is used to study molecular interactions and distances at the nanoscale level.
Molecular Targets and Pathways
Protein Interactions: Used to study interactions between proteins and other biomolecules.
Enzyme Activity: Monitors changes in enzyme activity through changes in fluorescence.
Cellular Processes: Investigates cellular mechanisms by tracking fluorescent signals.
Comparación Con Compuestos Similares
FMoc-Asp(EDANS)-OtBu is unique due to its combination of protecting groups and fluorescent dye. Similar compounds include:
FMoc-Asp(DABCYL)-OtBu: Uses DABCYL as the acceptor dye in FRET studies.
FMoc-Glu(EDANS)-OtBu: Similar structure but with glutamic acid instead of aspartic acid.
FMoc-Lys(EDANS)-OtBu: Uses lysine as the amino acid backbone.
These compounds share similar applications but differ in their specific amino acid residues and fluorescent properties, making this compound particularly suited for certain types of FRET studies and peptide synthesis applications.
Propiedades
Fórmula molecular |
C35H37N3O8S |
|---|---|
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
5-[2-[[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]ethylamino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C35H37N3O8S/c1-35(2,3)46-33(40)30(38-34(41)45-21-28-24-12-6-4-10-22(24)23-11-5-7-13-25(23)28)20-32(39)37-19-18-36-29-16-8-15-27-26(29)14-9-17-31(27)47(42,43)44/h4-17,28,30,36H,18-21H2,1-3H3,(H,37,39)(H,38,41)(H,42,43,44) |
Clave InChI |
GTPCMLIEPSXXBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)










![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)

